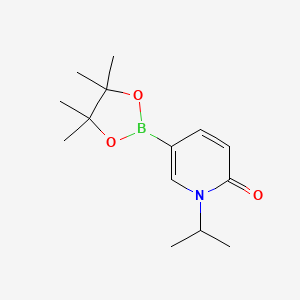

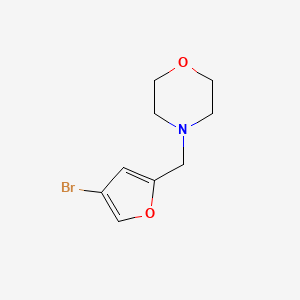

4-((4-Bromofuran-2-yl)methyl)morpholine

Vue d'ensemble

Description

“4-((4-Bromofuran-2-yl)methyl)morpholine” is a chemical compound with the molecular formula C9H12BrNOS . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various methods. For instance, the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined by Kerrigan . The most recent example of this approach was realized in an efficient [4+2] annulation reaction leading to products .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has a molecular weight of 262.17 .Applications De Recherche Scientifique

Efficient Synthesis Strategies

Morpholine derivatives are essential in synthesizing potent antimicrobials and other pharmaceutical compounds. Kumar et al. (2007) detailed the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing its application in creating antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine with significant efficiency (Kumar, Sadashiva, & Rangappa, 2007). This process highlights the versatility of morpholine derivatives in drug synthesis.

Novel Drug Synthesis

The synthesis of novel drug candidates involves morpholine derivatives as crucial intermediates. For example, the beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, prepared by adding morpholine to alpha-3,4-epoxycarane, played a key role in synthesizing the second-generation HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, demonstrating the importance of morpholine derivatives in developing antiretroviral therapies (Kauffman et al., 2000).

Physicochemical Properties and Applications

Pernak et al. (2011) explored the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids. These ionic liquids, with various inorganic and organic anions, were investigated for their physicochemical properties, cytotoxicity, and biodegradability, indicating their potential as biomass solvents and highlighting the broader applicability of morpholine derivatives beyond pharmaceuticals (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Photophysical Characterization

The study by Chin et al. (2010) on the synthesis, X-ray structure analysis, and photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided insights into the structural and photophysical properties of morpholine derivatives. This research revealed details about the N―N double bond geometry and the partial delocalization across the triazene moiety, contributing to the understanding of morpholine derivatives' photophysical behaviors (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Anti-Tuberculosis Activity

Bai et al. (2011) synthesized and tested N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives for their in vitro anti-tuberculosis activity. This study underscores the potential of morpholine derivatives in addressing global health challenges like tuberculosis, demonstrating the diverse applications of these compounds in medicinal chemistry (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

Safety and Hazards

The safety data sheet for a similar compound, “4-[(5-Bromothien-2-yl)methyl]morpholine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Mécanisme D'action

Morpholines

are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one oxygen and nitrogen atom each . They are found in a variety of natural products and biologically relevant compounds . Morpholines can act as bioactive compounds with various targets depending on their structure .

Propriétés

IUPAC Name |

4-[(4-bromofuran-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBAUSWUXLYOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

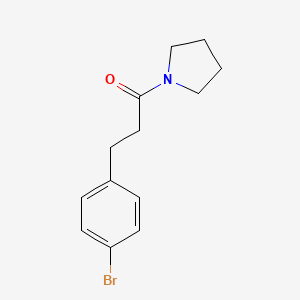

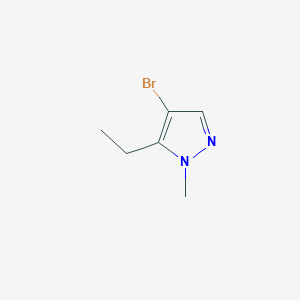

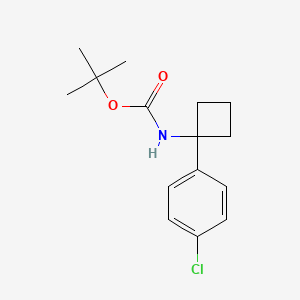

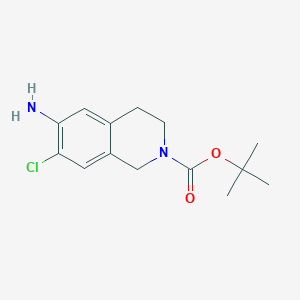

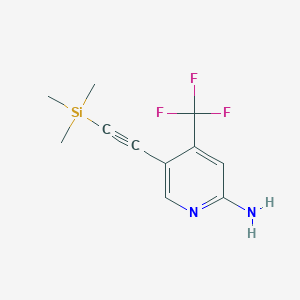

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)